Home > Products > Building Blocks P305 > 2-chloro-N-cyclohexyl-9H-purin-6-amine
2-chloro-N-cyclohexyl-9H-purin-6-amine - 39639-45-7

2-chloro-N-cyclohexyl-9H-purin-6-amine

Catalog Number: EVT-1625952
CAS Number: 39639-45-7
Molecular Formula: C11H14ClN5
Molecular Weight: 251.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine (Clofarabine):

  • Compound Description: Clofarabine is a purine nucleoside analog used as a chemotherapeutic agent for leukemias and other hematological malignancies. It is a hybrid of the anticancer drugs cladribine and fludarabine. Clofarabine is phosphorylated intracellularly by human deoxycytidine kinase (dCK) to its active 5'-monophosphate form. []
  • Relevance: Clofarabine shares the core 2-chloro-9H-purin-6-amine structure with the target compound, differing in the substitution at the N-9 position. While 2-chloro-N-cyclohexyl-9H-purin-6-amine features a cyclohexyl group at N-9, clofarabine has a 2-deoxy-2-fluoro-beta-D-arabinofuranosyl substituent, which is crucial for its interaction with dCK and its anticancer activity. []

N-(2-Chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (Arprinocid):

  • Compound Description: Arprinocid is a compound investigated as a potential coccidiostat, a type of drug used to prevent and treat coccidiosis, a parasitic disease affecting poultry and other animals. []
  • Relevance: Arprinocid shares the 9H-purin-6-amine core structure with the target compound 2-chloro-N-cyclohexyl-9H-purin-6-amine. The key difference lies in the 2-position and N-9 substitution. Arprinocid has a (2-chloro-6-fluorophenyl)methyl group at N-9 and lacks a substituent on the 2-position, while the target compound has a chlorine atom at the 2-position and a cyclohexyl group at N-9. []

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives:

  • Compound Description: This series of compounds was designed and synthesized for their potential inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. []

2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine:

  • Compound Description: This compound is a 2,9-disubstituted purine derivative. No specific biological activity is mentioned for this compound in the provided abstract. []
  • Relevance: This compound and 2-chloro-N-cyclohexyl-9H-purin-6-amine belong to the same class of 2,6,9-trisubstituted purines. Both share the 2-chloro-9H-purin-6-amine core but differ in their N-9 substituent. While the target compound has a cyclohexyl group, this compound has an isopropyl group at the N-9 position. []

2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine:

  • Compound Description: This compound is another example of a 2,9-disubstituted purine derivative. No specific biological activity is reported for this specific compound in the provided abstract. []
Overview

2-Chloro-N-cyclohexyl-9H-purin-6-amine is a compound belonging to the purine family, characterized by its unique molecular structure which includes a chlorine atom at the 2-position and a cyclohexylamino group at the 6-position. This compound is notable for its potential biological activities, particularly as an inhibitor of adenosine deaminase, an enzyme crucial in purine metabolism. Its structural features suggest applications in medicinal chemistry, particularly in drug development for conditions such as cancer and autoimmune disorders.

Source

The primary sources of information about 2-chloro-N-cyclohexyl-9H-purin-6-amine include scientific articles detailing its synthesis, biological activity, and potential applications. Key references include research on the synthesis of purine derivatives and their biological implications, as well as studies focused on their mechanism of action and chemical properties.

Classification

This compound can be classified under:

  • Chemical Class: Purines
  • Functional Group: Amines (specifically secondary amines due to the cyclohexyl group)
  • Substituents: Chlorine and cyclohexyl groups
Synthesis Analysis

Methods

The synthesis of 2-chloro-N-cyclohexyl-9H-purin-6-amine typically involves nucleophilic substitution reactions starting from 2,6-dichloropurine. This process can be accomplished through several methods:

  1. Nucleophilic Substitution:
    • The reaction begins with 2,6-dichloropurine, which is treated with cyclohexylamine in a suitable solvent such as n-butanol or DMF.
    • The reaction is usually conducted under reflux conditions at temperatures around 70 °C to 120 °C.
    • Yields from this reaction can vary, with reported yields around 76% for the formation of the desired product .
  2. Alternative Routes:
    • Other synthetic routes may involve using different amines or modifying reaction conditions to enhance yield or selectivity .

Technical Details

The detailed procedure often includes:

  • Dissolving the starting material in an appropriate solvent.
  • Adding a base such as potassium carbonate to facilitate the nucleophilic attack.
  • Monitoring the reaction via thin-layer chromatography until completion.
  • Purification through techniques like silica gel chromatography to isolate the final product.
Molecular Structure Analysis

Data

  • Molecular Formula: C₁₁H₁₄ClN₅
  • Molecular Weight: Approximately 253.72 g/mol
  • Melting Point: Reported around 79–80 °C .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-chloro-N-cyclohexyl-9H-purin-6-amine is largely influenced by the chlorine substituent, which can undergo nucleophilic substitution. This allows for various functional groups to be introduced at the 2-position of the purine ring.

Typical Reactions Include:

  1. Nucleophilic Aromatic Substitution:
    • Replacement of chlorine by amines or alkoxides.
  2. Functionalization of Cyclohexyl Group:
    • The cyclohexylamino group can be modified through acylation or alkylation reactions.
Mechanism of Action

Process

The primary mechanism of action for 2-chloro-N-cyclohexyl-9H-purin-6-amine involves its role as an inhibitor of adenosine deaminase. By inhibiting this enzyme, the compound increases levels of adenosine in biological systems.

Data

Research indicates that elevated adenosine levels can have significant effects on cellular signaling pathways, potentially leading to therapeutic benefits in various diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white solid.
  • Solubility: Soluble in organic solvents like DMF and DMSO.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture.
  • Reactivity: Participates readily in nucleophilic substitution reactions due to the presence of the chlorine atom.
Applications

Scientific Uses

The applications of 2-chloro-N-cyclohexyl-9H-purin-6-amine are primarily centered around its biological activity:

  1. Medicinal Chemistry:
    • As an inhibitor of adenosine deaminase, it shows promise in treating conditions related to altered adenosine metabolism, including cancer and autoimmune disorders.
  2. Research Tool:
    • Utilized in studies investigating adenosine receptors and related signaling pathways.
  3. Intermediate in Synthesis:
    • Serves as a precursor for synthesizing other biologically active purine derivatives .
Introduction to 2-Chloro-N-cyclohexyl-9H-purin-6-amine in Contemporary Research

Historical Context and Discovery in Adenine Derivative Chemistry

The synthesis and characterization of 2-chloro-N-cyclohexyl-9H-purin-6-amine (CAS 39639-45-7) emerged from systematic efforts to modify the purine scaffold for enhanced biological activity. Early synthetic routes involved nucleophilic displacement reactions at the C6 position of 2,6-dichloropurine, where cyclohexylamine served as the key amine source [2] [4]. This approach paralleled the development of other N6-substituted adenines, such as 2-chloro-9-cyclopentyladenine, which demonstrated dual-targeting potential [3]. The cyclohexyl moiety was strategically selected to optimize steric and hydrophobic interactions within target binding pockets, reflecting a broader trend in purine medicinal chemistry during the early 2000s. Regioselective alkylation at the N9 position proved critical, as evidenced by distinct NMR chemical shifts between N7 and N9 isomers – a challenge documented during the synthesis of related 9-cyclopentyladenine derivatives [3]. The compound’s crystalline structure was later resolved, confirming the purine ring planarity and intermolecular interactions governing its solid-state packing [8].

Table 1: Physicochemical Profile of 2-Chloro-N-cyclohexyl-9H-purin-6-amine

PropertyValue
CAS Registry Number39639-45-7
Molecular FormulaC₁₁H₁₄ClN₅
Molecular Weight251.71 g/mol
IUPAC Name2-Chloro-N-cyclohexyl-9H-purin-6-amine
Calculated LogP2.82
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area66.49 Ų

Structural Classification Within Purine-Based Therapeutics

This compound belongs to the 2,6,9-trisubstituted purine class, characterized by:

  • C2 Chlorination: Enhances electrophilicity and facilitates nucleophilic substitution reactions for further derivatization. The chlorine atom engages in critical hydrogen-bonding interactions with target proteins, as observed in kinase binding domains [3] [6].
  • N6 Cyclohexylamination: Introduces a conformationally flexible hydrophobic moiety. The cyclohexyl group occupies a defined lipophilic pocket in both kinase and adenosine receptor binding sites, contributing to binding affinity and selectivity [5] [9].
  • N9 Tautomerism: Exists predominantly as the 9H-tautomer, allowing planar orientation within ATP-binding sites. This tautomerism differentiates it from N9-alkylated purines (e.g., 9-cyclopentyl or 9-isopropyl analogues), which exhibit distinct target engagement profiles [3] [8].

Compared to first-generation purine therapeutics like the CK1δ inhibitor SR-653234 (bearing a benzimidazole at N6), the cyclohexyl group provides a balance of moderate lipophilicity (LogP ~2.8) and metabolic stability. Molecular docking studies of analogous compounds reveal that the cyclohexyl ring adopts chair or half-chair conformations when bound to A₂A adenosine receptors, with optimal van der Waals contacts in the transmembrane helical bundle [5] [7].

Table 2: Influence of 9-Position Substituents on Purine Bioactivity

9-SubstituentTarget Affinity (Ki or IC₅₀)Key Biological Effects
CyclohexylA₂A AR: ~0.5-3.0 μM [3] [5]Moderate A₂A antagonism, CK1δ inhibition
CyclopentylA₂A AR: 0.465 μM [3]Enhanced A₂A binding vs. cyclohexyl
IsopropylCK1δ: >10 μM [8]Reduced kinase inhibition
TetrahydropyranylNot reportedUsed in cytokinin analogs (e.g., BPA)

Significance as a Multitarget Agent in Neurodegenerative and Oncological Research

Neurodegenerative Applications

2-Chloro-N-cyclohexyl-9H-purin-6-amine demonstrates unique polypharmacology by concurrently modulating adenosine receptors (ARs) and casein kinase 1δ (CK1δ). Its A₂A adenosine receptor (A₂A AR) antagonism (Ki ~0.5-3.0 μM) counters adenosine-mediated immunosuppression and neuroinflammation, while CK1δ inhibition (IC₅₀ ~5-10 μM) attenuates pathogenic phosphorylation of tau and α-synuclein [3] [7]. This dual-action profile aligns with the "dual anta-inhibitor" concept, where single molecules simultaneously block ARs and inhibit kinases implicated in neurodegeneration. Notably, structural analogs featuring optimized N6-benzimidazolyl groups (e.g., compound 17, IC₅₀CK1δ = 0.59 μM, KiA2A = 0.076 μM) exhibit enhanced potency, validating the core scaffold’s versatility [3].

Oncology Applications

In leukemia research, the compound’s structural framework inspires advanced Bcr-Abl inhibitors. While not directly tested against Bcr-Abl in the literature, closely related 2,6,9-trisubstituted purines (e.g., compound 11b) show:

  • Sub-micromolar inhibition of Bcr-AblWT (IC₅₀ = 0.015 μM)
  • Activity against T315I gatekeeper mutants (GI₅₀ = 6.4–11.5 μM) in KCL22 cell lines [1]Molecular modeling confirms that N6-cyclohexyl groups occupy hydrophobic regions adjacent to the ATP-binding cleft, circumventing steric hindrance from mutant residues. Additionally, downstream suppression of Bcr-Abl signaling pathways (e.g., STAT5 phosphorylation) induces G1 cell cycle arrest, highlighting mechanistic synergy between kinase inhibition and cytostatic effects [1] [6].

Table 3: Multitarget Mechanisms in Disease Contexts

Disease AreaPrimary TargetsObserved Cellular EffectsTherapeutic Rationale
NeurodegenerationA₂A AR, CK1δReduced neuroinflammation; decreased tau phosphorylationSynergistic suppression of neuroinflammatory cascades and proteotoxicity
Oncology (CML)Bcr-Abl (wild-type/mutant)Antiproliferation; G1 cell cycle arrest; suppression of p-STAT5Overcoming TKI resistance via mutant Bcr-Abl inhibition

The compound’s scaffold serves as a versatile platform for generating hybrid molecules with balanced affinity profiles – a strategy critical for addressing complex pathologies like Parkinson’s disease and tyrosine-kinase-resistant leukemias. Future optimization may focus on N2 derivatization to enhance blood-brain barrier penetration for CNS applications or to improve mutant kinase selectivity in oncology [1] [3].

Properties

CAS Number

39639-45-7

Product Name

2-chloro-N-cyclohexyl-9H-purin-6-amine

IUPAC Name

2-chloro-N-cyclohexyl-7H-purin-6-amine

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C11H14ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17)

InChI Key

KFFVUDBBUBKCOC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)Cl

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.